tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate
CAS No.: 1375452-71-3
Cat. No.: VC11502705
Molecular Formula: C12H24N2O2
Molecular Weight: 228.3
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1375452-71-3 |
---|---|
Molecular Formula | C12H24N2O2 |
Molecular Weight | 228.3 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure comprises an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a 1-amino-2-methylpropan-2-yl group. The 1-position of the azetidine ring is functionalized with a Boc group, a widely used amine-protecting group in organic synthesis . The molecular formula () corresponds to a molecular weight of 228.33 g/mol .
Key Structural Features:
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Azetidine Ring: Confers conformational rigidity, enhancing binding affinity in biological systems.
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Boc Group: Provides steric protection for the azetidine nitrogen, enabling selective deprotection under acidic conditions.
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Branched Amine Substituent: The 1-amino-2-methylpropan-2-yl group introduces a secondary amine, which can participate in hydrogen bonding and coordination chemistry.
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for various adducts, as determined by ion mobility spectrometry, are summarized below :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 229.19106 | 160.6 |
[M+Na]+ | 251.17300 | 163.3 |
[M+NH4]+ | 246.21760 | 162.1 |
[M+K]+ | 267.14694 | 162.3 |
[M-H]- | 227.17650 | 156.3 |
[M+Na-2H]- | 249.15845 | 159.5 |
These CCS values are critical for characterizing the compound’s gas-phase ion behavior in mass spectrometry workflows.
Synthetic Pathways and Reactivity
Reactivity Profile
The compound’s reactivity is governed by its functional groups:
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Boc Group: Removable under acidic conditions (e.g., HCl in dioxane), regenerating the free amine.
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Azetidine Ring: Susceptible to ring-opening reactions under nucleophilic or acidic conditions, enabling diversification.
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Secondary Amine: Participates in condensation, acylation, and coordination reactions.
Compound Name | Molecular Formula | Key Differences |
---|---|---|
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | Lacks branched alkyl chain, reducing steric hindrance | |
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate | Linear amine chain, altering hydrogen-bonding capacity |
The branched 2-methylpropan-2-yl group in the target compound enhances steric bulk, potentially improving selectivity for hydrophobic binding pockets .
Analytical Characterization Techniques
Spectroscopic Methods
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NMR Spectroscopy: and NMR provide detailed information on the azetidine ring’s conformation and substituent orientation.
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Mass Spectrometry: High-resolution MS confirms molecular weight and adduct formation patterns .
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Infrared Spectroscopy: Identifies carbonyl (C=O) and amine (N-H) stretching vibrations.
Chromatographic Behavior
The compound’s lipophilicity, influenced by the Boc group, dictates retention times in reversed-phase HPLC. Predicted logP values (e.g., ~2.1) suggest moderate hydrophobicity, suitable for biological membrane permeability .
Applications in Drug Discovery
Intermediate in API Synthesis
The Boc-protected amine serves as a transient functional group in the synthesis of active pharmaceutical ingredients (APIs), enabling selective transformations without side reactions.
Target Engagement Studies
Preliminary molecular docking simulations (unpublished) suggest affinity for protease enzymes and G protein-coupled receptors (GPCRs), though experimental validation is required.
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